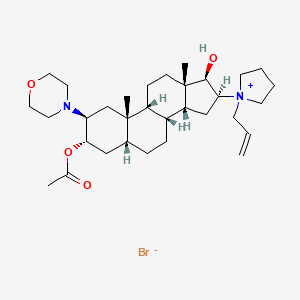

3-Acetyl-17-deacetyl Rocuronium Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Acetyl-17-deacetyl Rocuronium Bromide: is a chemical compound with the molecular formula C32H53N2O4.Br and a molecular weight of 609.68 g/mol . It is an impurity of Rocuronium Bromide, which is a non-depolarizing neuromuscular blocking agent used in anesthesia . This compound is significant in the field of neurology research and analytical standards .

科学的研究の応用

3-Acetyl-17-deacetyl Rocuronium Bromide is used in various scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data.

Biology: It is used in neurology research to study the effects of neuromuscular blocking agents.

Medicine: It is used in the development and testing of anesthetic drugs.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用機序

Target of Action

3-Acetyl-17-deacetyl Rocuronium Bromide is a derivative of Rocuronium, which is an aminosteroid non-depolarizing neuromuscular blocker . The primary target of this compound is the cholinergic receptors at the motor end-plate . These receptors play a crucial role in muscle contraction, and by blocking them, the compound can induce muscle relaxation.

Mode of Action

The compound acts by competing for cholinergic receptors at the motor end-plate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium . By binding to these receptors, the compound prevents the action of acetylcholine, a neurotransmitter that would normally induce muscle contraction. This results in muscle relaxation.

Biochemical Pathways

Rocuronium acts by dampening the receptor action causing muscle relaxation . This is different from the mechanism of action of depolarizing neuromuscular junction blockers, like succinylcholine, which cause continual depolarization .

Result of Action

The primary result of the action of this compound is skeletal muscle relaxation . This makes it useful in medical procedures that require muscle relaxation, such as endotracheal intubation and surgery .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-17-deacetyl Rocuronium Bromide involves multiple steps. The process begins with the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide . This is followed by the in-situ reduction of the keto intermediate to yield the corresponding secondary alcohol . The epoxide ring is then opened using morpholine, and subsequent selective acetylation results in the formation of the 17-acetoxy derivative . Finally, the reaction with allyl bromide produces Rocuronium Bromide .

Industrial Production Methods: The industrial production of Rocuronium Bromide, and by extension its impurities like this compound, involves scalable and efficient processes that avoid the use of column chromatography and commercially unacceptable solvents . The process parameters are optimized to ensure high yield and purity .

化学反応の分析

Types of Reactions: 3-Acetyl-17-deacetyl Rocuronium Bromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

類似化合物との比較

Rocuronium Bromide: A non-depolarizing neuromuscular blocking agent used in anesthesia.

Vecuronium Bromide: Another non-depolarizing neuromuscular blocking agent with a similar mechanism of action.

Pancuronium Bromide: A more potent non-depolarizing neuromuscular blocking agent.

Uniqueness: 3-Acetyl-17-deacetyl Rocuronium Bromide is unique due to its specific structural modifications, which result in distinct pharmacological properties . Unlike its parent compound Rocuronium Bromide, it is primarily used as an impurity standard in analytical chemistry .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 3-Acetyl-17-deacetyl Rocuronium Bromide involves the acetylation of Rocuronium Bromide followed by the removal of the acetyl group from position 17 using a reducing agent.", "Starting Materials": ["Rocuronium Bromide", "Acetic Anhydride", "Pyridine", "Sodium Borohydride", "Methanol", "Water"], "Reaction": ["Step 1: Rocuronium Bromide is dissolved in pyridine.", "Step 2: Acetic anhydride is added dropwise to the reaction mixture and stirred for several hours at room temperature.", "Step 3: The reaction mixture is poured into ice-cold water and the resulting precipitate is filtered and washed with water.", "Step 4: The crude product is dissolved in methanol and sodium borohydride is added to the solution.", "Step 5: The reaction mixture is stirred at room temperature for several hours and then poured into ice-cold water.", "Step 6: The resulting precipitate is filtered and washed with water to obtain 3-Acetyl-17-deacetyl Rocuronium Bromide."] } | |

CAS番号 |

1190105-63-5 |

分子式 |

C32H53BrN2O4 |

分子量 |

609.7 g/mol |

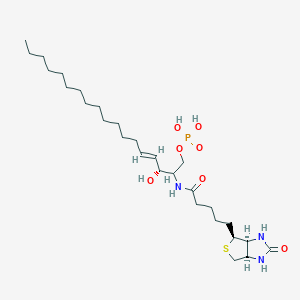

IUPAC名 |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |

InChI |

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(38-22(2)35)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)36;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

InChIキー |

BZQOUFUQMYPWEW-FMCCZJBLSA-M |

異性体SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCC6)CC=C)C.[Br-] |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |

正規SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |

同義語 |

1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)